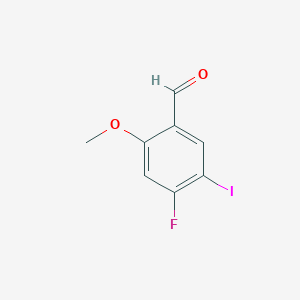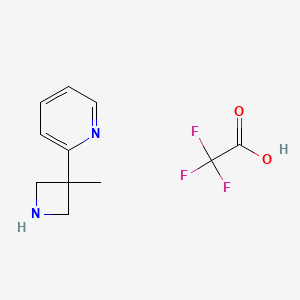
2-(3-Methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid is a chemical compound with the CAS number 2940961-42-0 . This compound is known for its unique structure, which includes a pyridine ring and a trifluoroacetic acid moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid typically involves the reaction of 3-methylazetidine with pyridine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(3-Methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid is used in various scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biological studies to investigate its effects on different biological systems.
Medicine: The compound is studied for its potential therapeutic applications and its interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-(3-Methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid include other pyridine derivatives and compounds containing the azetidine ring. Examples include:
- 2-(3-Methylazetidin-3-yl)pyridine
- 2,2,2-Trifluoroacetic acid derivatives
Uniqueness
What sets this compound apart is its unique combination of the pyridine ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
Molecular Formula |
C11H13F3N2O2 |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
2-(3-methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H12N2.C2HF3O2/c1-9(6-10-7-9)8-4-2-3-5-11-8;3-2(4,5)1(6)7/h2-5,10H,6-7H2,1H3;(H,6,7) |
InChI Key |
JZIWKNZICMHVRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)C2=CC=CC=N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-(Trifluoromethyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-6-yl)methanamine](/img/structure/B13887913.png)

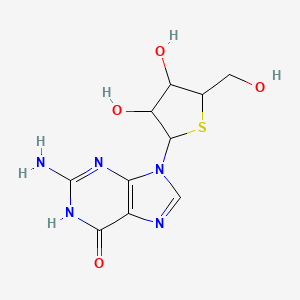




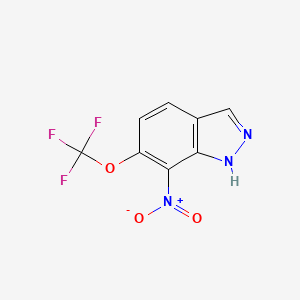
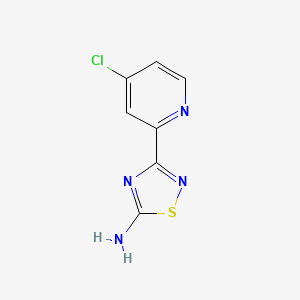
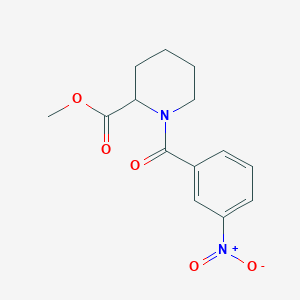
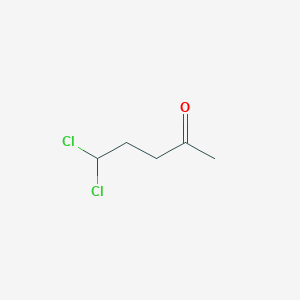

![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)
